

# Application Notes and Protocols: Chlormidazole Hydrochloride Testing on 3D Skin Models

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## Compound of Interest

Compound Name: Chlormidazole hydrochloride

Cat. No.: B154944

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## Introduction

**Chlormidazole hydrochloride** is an azole antifungal agent with inhibitory activity against a broad spectrum of fungi and some Gram-positive bacteria, making it a candidate for the topical treatment of skin and nail infections.[1][2] Like other imidazole derivatives, its mechanism of action is the inhibition of lanosterol 14 $\alpha$ -demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Disruption of ergosterol production alters the integrity of the fungal cell membrane, leading to growth inhibition.[5][6]

These application notes provide detailed experimental protocols for evaluating the safety and efficacy of **Chlormidazole hydrochloride** using three-dimensional (3D) reconstructed human epidermis (RhE) models. These in vitro models closely mimic the structure and function of human skin, offering a relevant and ethical alternative to animal testing.[7][8][9] The protocols cover cytotoxicity assessment, skin irritation potential, and antifungal efficacy against common dermatopathogens.

## Safety and Toxicity Assessment

Prior to evaluating antifungal efficacy, it is crucial to determine the cytotoxic and irritation potential of **Chlormidazole hydrochloride** on skin cells to establish a safe concentration range for topical application.

## Cytotoxicity Assay on Human Keratinocytes (MTT Assay)

This protocol determines the concentration range of **Chlormidazole hydrochloride** that is non-toxic to human epidermal keratinocytes. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Experimental Protocol:

- **Cell Culture:** Culture primary human epidermal keratinocytes or a continuous cell line (e.g., HaCaT) in appropriate keratinocyte growth medium in a 96-well plate until they reach 80-90% confluency.
- **Treatment:** Prepare serial dilutions of **Chlormidazole hydrochloride** in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of **Chlormidazole hydrochloride** to the wells. Include a vehicle control (the solvent used to dissolve **Chlormidazole hydrochloride**) and an untreated control.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[\[6\]](#)
- **Solubilization:** Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[13\]](#)
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control.

### Data Presentation:

Chlormidazole HCl (µg/mL)	Mean Absorbance (570 nm)	Standard Deviation	Cell Viability (%)
0 (Untreated Control)	1.250	0.08	100.0
0 (Vehicle Control)	1.245	0.07	99.6
1	1.230	0.09	98.4
10	1.190	0.06	95.2
50	1.050	0.11	84.0
100	0.850	0.10	68.0
200	0.450	0.05	36.0
500	0.150	0.03	12.0

## In Vitro Skin Irritation Test (OECD TG 439)

This protocol assesses the skin irritation potential of a topical formulation containing **Chlormidazole hydrochloride** using RhE models, following the OECD Test Guideline 439.[\[2\]](#)  
[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

### Experimental Protocol:

- RhE Model Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed maintenance medium and equilibrate overnight at 37°C and 5% CO<sub>2</sub>.
- Treatment: Apply 30 µL (for liquids) or 25 mg (for solids/semi-solids) of the **Chlormidazole hydrochloride** formulation directly onto the surface of the RhE tissue. Use phosphate-buffered saline (PBS) as a negative control and 5% sodium dodecyl sulfate (SDS) as a positive control.[\[19\]](#)
- Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO<sub>2</sub>.[\[19\]](#)
- Post-Exposure: Thoroughly wash the surface of the tissues with PBS to remove the test substance. Transfer the tissues to fresh maintenance medium.

- Incubation: Incubate the tissues for a 42-hour post-exposure period.[\[19\]](#)
- MTT Assay: After the incubation, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.
- Formazan Extraction: Transfer the tissues to a new 24-well plate and add an appropriate solvent (e.g., isopropanol) to extract the formazan.
- Absorbance Measurement: Measure the absorbance of the extracted formazan at 570 nm.
- Data Analysis: A test substance is classified as an irritant if the mean tissue viability is reduced to  $\leq 50\%$  of the negative control.[\[2\]](#)[\[15\]](#)[\[18\]](#)

Data Presentation:

Treatment	Mean Tissue Viability (%)	Standard Deviation	Classification (UN GHS)
Negative Control (PBS)	100.0	5.2	Non-Irritant
Positive Control (5% SDS)	25.8	4.1	Irritant (Category 2)
Vehicle Formulation	95.3	6.8	Non-Irritant
Chlormidazole HCl Formulation (X%)	88.7	7.5	Non-Irritant

## Antifungal Efficacy Assessment

This section details the protocol for evaluating the antifungal activity of **Chlormidazole hydrochloride** on RhE models infected with common fungal pathogens.

## Fungal Infection Model on Reconstructed Human Epidermis

This protocol describes the establishment of a fungal infection on RhE models using either *Candida albicans* or *Trichophyton rubrum*.[\[7\]](#)

#### Experimental Protocol:

- Fungal Culture: Culture *C. albicans* or *T. rubrum* on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain a sufficient quantity of yeast cells or conidia.
- Inoculum Preparation: Harvest the fungal cells/conidia and suspend them in PBS. Adjust the concentration to  $1 \times 10^7$  cells/mL.
- Infection of RhE Models: Gently apply 10-20  $\mu$ L of the fungal suspension onto the surface of the equilibrated RhE tissues.
- Incubation: Incubate the infected tissues at 37°C and 5% CO<sub>2</sub> for 24 hours to allow the infection to establish.

## Antifungal Treatment and Efficacy Evaluation

#### Experimental Protocol:

- Treatment: After the 24-hour infection period, topically apply the **Chlormidazole hydrochloride** formulation (at a pre-determined non-irritant concentration) to the infected RhE tissues. Include an untreated infected control and a vehicle-treated infected control.
- Incubation: Incubate the treated tissues for an additional 24-48 hours.
- Efficacy Evaluation: Assess the antifungal efficacy using one or more of the following methods:
  - Colony Forming Unit (CFU) Assay:
    1. Place the RhE tissue in a tube with a known volume of PBS and vortex vigorously to dislodge the fungi.
    2. Perform serial dilutions of the fungal suspension and plate on appropriate agar plates.
    3. Incubate the plates and count the number of colonies to determine the CFU per tissue.
  - Histological Analysis:

1. Fix the RhE tissues in formalin and embed in paraffin.
  2. Section the tissues and stain with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements within the tissue layers.
- MTT Assay for Fungal Viability: While the MTT assay also measures the viability of the skin cells, a significant reduction in overall absorbance in the treated infected tissues compared to the untreated infected tissues can indicate a reduction in fungal viability.

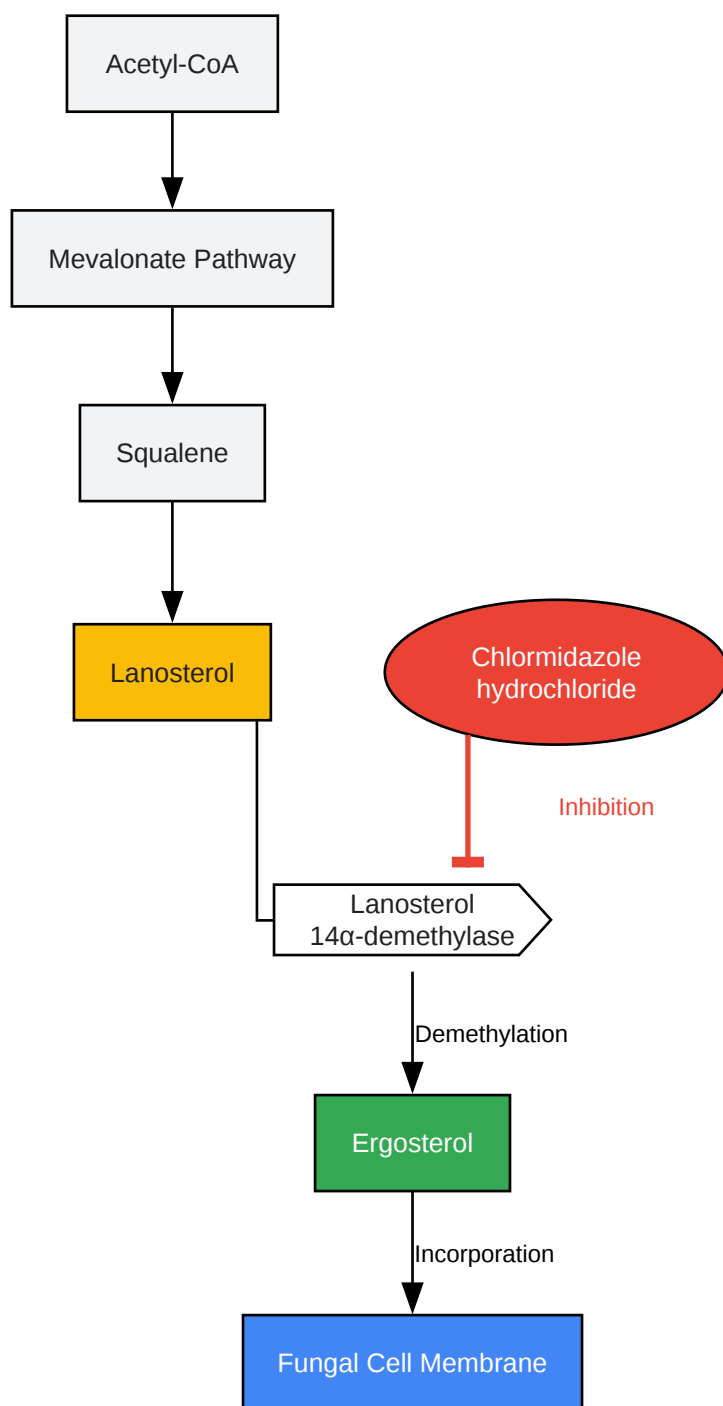
Data Presentation:

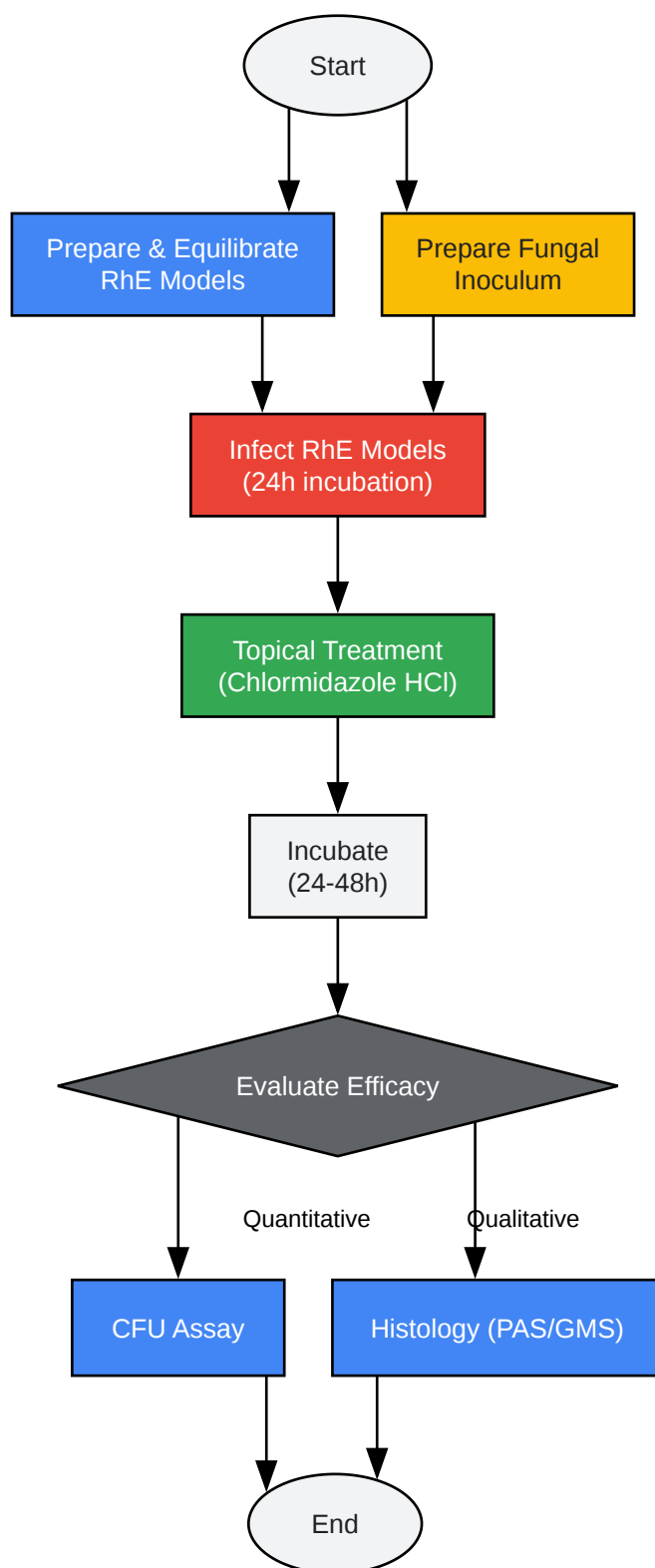
Table 3: Antifungal Efficacy (CFU Assay)

Treatment Group	Mean CFU per Tissue	Standard Deviation	% Reduction in CFU (vs. Untreated)
Infected - Untreated	$5.2 \times 10^5$	$1.1 \times 10^5$	0
Infected - Vehicle	$5.0 \times 10^5$	$0.9 \times 10^5$	3.8
Infected - Chlormidazole HCl (X%)	$1.8 \times 10^3$	$0.4 \times 10^3$	99.7
Infected - Positive Control (e.g., Clotrimazole 1%)	$1.5 \times 10^3$	$0.3 \times 10^3$	99.7

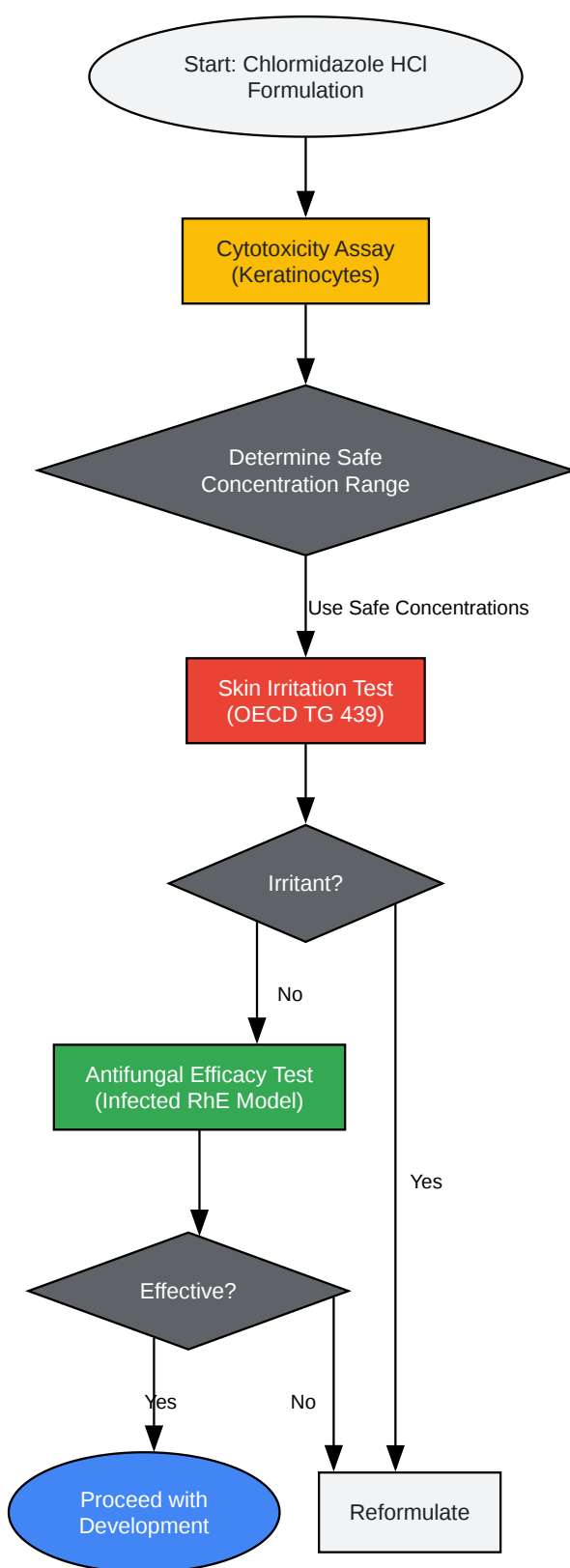
## Visualizations

### Mechanism of Action: Inhibition of Ergosterol Biosynthesis









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